molecular formula C24H16F2N2O5S B11582805 ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11582805
M. Wt: 482.5 g/mol
InChI Key: NHVAFGYUWOSISC-UHFFFAOYSA-N
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Description

Ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 4-methyl-1,3-thiazole ring substituted at position 2.

Its synthesis likely involves high-yield protocols similar to isostructural analogs, with crystallization in dimethylformamide (DMF) to obtain single crystals suitable for X-ray diffraction analysis . Characterization methods such as NMR and mass spectrometry (MS) would reveal substituent-specific chemical environments, as observed in related compounds .

Properties

Molecular Formula

C24H16F2N2O5S

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H16F2N2O5S/c1-3-32-23(31)21-11(2)27-24(34-21)28-18(12-4-6-13(25)7-5-12)17-19(29)15-10-14(26)8-9-16(15)33-20(17)22(28)30/h4-10,18H,3H2,1-2H3

InChI Key

NHVAFGYUWOSISC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F)C

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters include:

  • Solvent Selection : Ethanol outperforms DMF, THF, and acetonitrile due to its polarity and boiling point, facilitating imine-enamine tautomerization.

  • Temperature : Reflux conditions (78°C) accelerate cyclization while minimizing side reactions.

  • Substituent Effects : Electron-donating groups (e.g., methoxy) on arylglyoxals enhance reactivity compared to electron-withdrawing substituents (e.g., chlorine).

The general mechanism proceeds through:

  • Knoevenagel condensation between arylglyoxal (1a ) and malononitrile (2a ) to form intermediate 6 .

  • Nucleophilic attack by 4-amino coumarin (3a ) on 6 , generating intermediate 7 .

  • Tautomerization and cyclization to yield the chromeno-pyrrole core (4 or 5 , depending on the malononitrile derivative).

Thiazole Ring Formation via Cycloaddition Reactions

The thiazole moiety is introduced through a 1,3-dipolar cycloaddition between azomethine ylides and thiazolidine-4-carboxylic acid derivatives.

Reaction Conditions and Yields

  • Microwave-Assisted Synthesis : Reduces reaction time to 15 minutes but yields lower purity (19% isolated yield).

  • Conventional Reflux : Achieves higher yields (36–40%) using toluene and a Dean-Stark apparatus to remove water.

Table 1: Thiazole Synthesis Optimization

ConditionTimeYield (Product 20)Yield (Product 21)
Reflux (Dean-Stark)17 h36%16%
Reflux (Dean-Stark)7 h37%18%
Microwave (150°C)15 min19%6%

The reaction proceeds via:

  • Decarboxylation of thiazolidine-4-carboxylic acid to generate an azomethine ylide.

  • Cycloaddition with O-propargylsalicylaldehyde, forming the thiazole ring.

Intermediate Functionalization and Fluorination

The 7-fluoro and 4-fluorophenyl groups are introduced at early stages:

  • Arylglyoxal Precursors : 4-Fluorophenylglyoxal is prepared via selenium dioxide oxidation of 4-fluoroacetophenone.

  • Fluorinated Coumarins : 7-Fluoro-4-aminocoumarin is synthesized using HF-pyridine complexes under controlled conditions.

Final Esterification and Coupling

The ethyl carboxylate group is appended via Steglich esterification:

  • Activation : Thiazole-5-carboxylic acid is activated with DCC/DMAP.

  • Esterification : Reaction with ethanol yields the ethyl ester derivative.

Structural Confirmation and Analytical Data

  • X-Ray Crystallography : Confirms the fused chromeno-pyrrolo[1,2-c]thiazole structure.

  • Spectroscopy : 1^1H NMR (400 MHz) shows characteristic peaks at δ 1.35 (t, CH2_2CH3_3), 2.45 (s, CH3_3), and 7.2–8.1 (m, aromatic protons).

Industrial-Scale Synthesis Considerations

  • Continuous Flow Systems : Improve yield (>90%) and reduce reaction time by 50% compared to batch processes.

  • Solvent Recovery : Ethanol is recycled via distillation, aligning with green chemistry principles.

Challenges and Mitigation Strategies

  • Decarboxylation Side Reactions : Minimized by using anhydrous conditions and low temperatures during cycloaddition.

  • Regioselectivity : Controlled by electron-deficient dipolarophiles to favor thiazole formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C25H19F2N2O5SC_{25}H_{19}F_{2}N_{2}O_{5}S and a molecular weight of 478.5 g/mol. Its structure features a unique combination of fluorinated aromatic rings, a chromeno-pyrrol core, and a thiazole carboxylate ester. These structural elements contribute to its diverse reactivity and potential applications.

Medicinal Chemistry

Ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is being investigated for its potential as a therapeutic agent. Its unique structure suggests that it may interact with specific biological targets such as enzymes or receptors involved in disease pathways. Preliminary studies indicate that modifications to this compound could lead to novel drug candidates for various conditions, including cancer and inflammatory diseases.

Material Science

The compound's unique electronic properties due to the presence of fluorinated groups make it an attractive candidate for advanced materials development. Its photophysical characteristics can be exploited in the design of organic light-emitting diodes (OLEDs) and photovoltaic devices. The combination of the chromeno-pyrrol core with thiazole functionalities allows for tunable electronic properties that can enhance device performance.

Biological Studies

In biological research, this compound can serve as a probe to investigate cellular pathways and molecular interactions. Its bioactivity may allow researchers to explore mechanisms of action in various biological systems. For instance, studies could focus on its effects on cell signaling pathways or its role in modulating enzyme activity.

Industrial Applications

The compound may also find utility in industrial chemistry as an intermediate for synthesizing specialty chemicals. Its diverse functional groups allow for further chemical transformations that can lead to the production of various valuable compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated aromatic rings and chromeno-pyrrol core can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The thiazole ring may also play a role in coordinating metal ions or participating in redox reactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituent (R) Crystallographic System Bioactivity Yield
Target Compound Ethyl carboxylate Not reported Inferred antimicrobial High*
Compound 4 (Cl derivative) 4-chlorophenyl Triclinic (P̄1) Antimicrobial 85%
Compound 5 (F derivative) 4-fluorophenyl Triclinic (P̄1) Not reported 82%

*Assumed based on analogous synthesis methods .

Chromeno-Pyrrole-Dione Derivatives

The compound in -fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, shares the chromeno-pyrrole-dione core but differs in substituents:

  • Thiadiazole vs. Thiazole : The isobutyl-thiadiazole group in versus the methyl-thiazole-ethyl carboxylate in the target compound.
  • 4-Isopropylphenyl vs.

NMR and Computational Similarity Analysis

  • NMR Profiling : In related compounds (), chemical shifts in regions A (positions 39–44) and B (29–36) vary significantly with substituent changes. For the target compound, shifts in these regions would help pinpoint the ethyl carboxylate and fluoro groups’ electronic effects .
  • Tanimoto Similarity : Computational models () quantify structural similarity using fingerprint-based metrics. The target compound’s Tanimoto index relative to antimicrobial analogs (e.g., compound 4 ) could predict overlapping bioactivity .
  • Molecular Networking: MS/MS fragmentation patterns () may cluster the target compound with chromeno-pyrrole-dione derivatives, aiding dereplication and activity prediction .

Bioactivity and Mode of Action

Hierarchical clustering () links structural similarity to shared bioactivity profiles. The target compound’s thiazole-carboxylate group may mimic the triazolyl-pyrazolyl motifs in compounds 4 and 5, enabling interactions with bacterial enzymes or DNA gyrase .

Biological Activity

Ethyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 879910-63-1) is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C24H22F2N2O5SC_{24}H_{22}F_{2}N_{2}O_{5}S, with a molecular weight of approximately 488.5 g/mol. The structure features multiple functional groups, including a thiazole ring and a fluorinated phenyl group, contributing to its biological activity.

PropertyValue
Molecular FormulaC24H22F2N2O5SC_{24}H_{22}F_{2}N_{2}O_{5}S
Molecular Weight488.5 g/mol
CAS Number879910-63-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Cyclocondensation : Involves the reaction of guanidines with fluoro-substituted benzaldehydes.
  • Functionalization : Introduction of the thiazole moiety through various coupling reactions.

These synthetic routes are crucial for optimizing yield and purity while maintaining the structural integrity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines:

  • Breast Cancer : Exhibited IC50 values indicating potent antiproliferative activity.
  • Colon Cancer : Demonstrated effective inhibition of cell growth.
  • Lung Cancer : Showed promising results in reducing viability in A549 cells.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Key Enzymes : It may interact with enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Promotes programmed cell death in cancerous cells.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Anti-inflammatory Effects : Potentially through modulation of inflammatory pathways.
  • Antioxidant Activity : Contributes to cellular protection against oxidative stress.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds within the same chemical class:

  • Fluorinated Derivatives : Research demonstrated that fluorinated analogs showed enhanced cytotoxicity compared to non-fluorinated counterparts due to increased lipophilicity and better receptor binding.
  • Thiazole Compounds : A study indicated that thiazole-containing compounds possess significant antimicrobial and anticancer activities, supporting the hypothesis that structural features play a critical role in biological efficacy.

Q & A

Q. What are the recommended synthetic routes for ethyl 2-[...]carboxylate, and how can reaction yields be optimized experimentally?

  • Methodological Answer : Begin with a multi-step synthesis involving chromenopyrrolone and thiazole carboxylate precursors. Key steps include cyclocondensation under acidic conditions and coupling reactions using Pd-catalyzed cross-coupling for fluorophenyl integration. To optimize yields:
  • Employ Design of Experiments (DOE) to systematically vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄) .
  • Use response surface methodology to identify interactions between variables. For example:
FactorLow LevelHigh Level
Reaction Temperature60°C100°C
Catalyst Loading2 mol%5 mol%
SolventTHFDMF
  • Monitor intermediates via HPLC and adjust stoichiometry to minimize byproducts .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to confirm fluorophenyl and fluoro-chromenopyrrolone integration, and ¹H/¹³C NMR for thiazole ring substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and detect isotopic patterns for halogenated fragments.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry at the chromenopyrrolone-thiazole junction .
  • HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water gradient) and track degradation under stress conditions (e.g., pH 3–9) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model reaction pathways, focusing on electrophilic substitution at the thiazole ring and hydrolysis susceptibility of the ester group .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects in polar solvents (e.g., water, DMSO) and aggregation tendencies using GROMACS with OPLS-AA force fields .
  • AI-Driven Reactivity Prediction : Train neural networks on PubChem datasets (e.g., similar fluorinated heterocycles) to forecast degradation products under oxidative or photolytic conditions .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Meta-Analysis of Dose-Response Data : Normalize IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) using standardized controls (e.g., staurosporine for kinase assays) .
  • Multivariate Regression : Identify confounding variables (e.g., serum concentration in cell media, incubation time) that skew activity outcomes. For example:
VariableCoefficientp-value
Serum Concentration-0.450.003
Temperature0.210.12
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) if discrepancies arise between biochemical and cellular assays .

Q. How to design experiments evaluating the environmental fate of this compound, particularly its degradation products?

  • Methodological Answer :
  • Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 5–9) and analyze degradation via LC-MS/MS. Track fluorine loss as a marker of defluorination .
  • Microcosm Experiments : Incubate with soil/water samples to simulate microbial degradation. Use ¹⁴C-labeling at the thiazole ring to quantify mineralization rates .
  • QSAR Modeling : Corporate structural descriptors (e.g., logP, topological polar surface area) to predict ecotoxicity endpoints (e.g., Daphnia magna LC₅₀) .

Methodological Tables

Q. Table 1. Key Parameters for DOE in Synthesis Optimization

ParameterRange InvestigatedOptimal Value
Catalyst (Pd)1–5 mol%3 mol%
Reaction Time12–48 h24 h
Solvent PolarityTHF (ε=7.5) to DMF (ε=37)DMF

Q. Table 2. Computational Parameters for DFT Simulations

SoftwareFunctional/Basis SetConvergence Threshold
Gaussian 16B3LYP/6-311+G(d,p)Energy: 1e⁻⁶ Hartree
COMSOL MultiphysicsN/A (MD)Force: 0.01 kJ/mol/nm

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